Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. Carbamates are widely used in agriculture as pesticides and also have applications in medicine. They are known for their reactivity and versatility .
Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under both acidic and basic conditions to yield the corresponding alcohol and amine or ammonia. The rate of this reaction can be influenced by the nature of the substituents on the carbamate .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbamates, in general, are known for their reactivity. They can form hydrogen bonds, which can influence their solubility and reactivity .Scientific Research Applications
Synthesis and Reactivity
Pyridine-Based Heterocycles : A study discusses the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, utilizing ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material. This research contributes to the field of heterocyclic chemistry by exploring the synthetic pathways and potential applications of pyridine-based compounds (El-Kashef et al., 2010).
Fluorescence Properties of Isothiazolo[4,5-b] Pyridine Derivatives : Another study focused on the synthesis, structural identification, and optical properties of new ester derivatives of isothiazolo[4,5-b]pyridine. The research highlighted the solvatochromic behavior of these compounds, indicating their potential applications in materials science and sensor technology (Krzyżak et al., 2015).
Antioxidant Activity of Selenolopyridine Derivatives : The synthesis and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives were investigated, revealing significant antioxidant properties compared to ascorbic acid. This study suggests potential therapeutic applications for selenolopyridine derivatives (Zaki et al., 2017).
Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates : Research into the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents led to the synthesis of pyran, pyridine, and pyridazine derivatives. These findings open up new avenues for the development of polyfunctionally substituted heterocyclic compounds (Mohareb et al., 2004).
Antimicrobial Evaluation of Novel Heterocycles : The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, demonstrated potential antimicrobial activities. This work highlights the importance of synthetic heterocyclic chemistry in discovering new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl N-[5-(ethylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-3-13-11(17)16-6-5-8-9(7-16)20-10(14-8)15-12(18)19-4-2/h3-7H2,1-2H3,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXSDNSDNZATPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.